6-Deoxotyphasterol

Catalog No.
S650762
CAS No.
M.F
C28H50O3
M. Wt
434.7 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Deoxotyphasterol

Product Name

6-Deoxotyphasterol

IUPAC Name

(2S,3R,4R,5S)-2-[(3R,5S,8R,9S,10S,13S,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-5,6-dimethylheptane-3,4-diol

Molecular Formula

C28H50O3

Molecular Weight

434.7 g/mol

InChI

InChI=1S/C28H50O3/c1-16(2)17(3)25(30)26(31)18(4)22-9-10-23-21-8-7-19-15-20(29)11-13-27(19,5)24(21)12-14-28(22,23)6/h16-26,29-31H,7-15H2,1-6H3/t17-,18-,19-,20+,21-,22+,23-,24-,25+,26+,27-,28+/m0/s1

InChI Key

WPHVOXMMNSLJSF-DAWJDVIISA-N

SMILES

CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O)O

Canonical SMILES

CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O)O

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)C)[C@H]([C@@H]([C@@H](C)C(C)C)O)O

The exact mass of the compound 6-Deoxotyphasterol is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Ergosterols and C24-methyl derivatives [ST0103]. However, this does not mean our product can be used or applied in the same or a similar way.

6-Deoxotyphasterol is a steroid compound classified as a member of the brassinosteroid family, which are plant hormones that play critical roles in growth and development. Its chemical formula is C28H50O3C_{28}H_{50}O_3, and it can be viewed as a derivative of typhasterol, where the oxygen atom of the keto group has been substituted by two hydrogen atoms, resulting in a more reduced form of the molecule . This compound is significant in the biosynthetic pathway of brassinosteroids, which are essential for various physiological processes in plants, including cell elongation, vascular differentiation, and stress responses .

, primarily within the biosynthetic pathways of brassinosteroids. One notable reaction involves its conversion to 6-hydroxytyphasterol through oxidation. This reaction requires nicotinamide adenine dinucleotide phosphate (NADPH) and oxygen, resulting in the production of NADP and water as byproducts . Additionally, 6-deoxotyphasterol can be further oxidized at the C-2α position to yield 6-deoxocastasterone, which subsequently transforms into castasterone, another important brassinosteroid .

The biological activity of 6-deoxotyphasterol is primarily linked to its role as a plant growth regulator. It influences various developmental processes such as seed germination, stem elongation, and leaf expansion. Studies have shown that brassinosteroids like 6-deoxotyphasterol can enhance plant tolerance to environmental stresses, including drought and salinity . Moreover, its presence has been detected in various plant species, indicating its widespread importance in plant physiology .

Synthesis of 6-deoxotyphasterol can be achieved through several methods. One common approach involves the reduction of typhasterol or its derivatives. For instance, researchers have reported deprotecting certain alcohol precursors followed by oxidation steps to yield 6-deoxotyphasterol . Another synthetic pathway includes the manipulation of sterols through enzymatic reactions or chemical transformations that alter specific functional groups to achieve the desired compound .

The applications of 6-deoxotyphasterol are largely centered around its role in agriculture and plant biology. As a brassinosteroid, it is utilized to enhance crop yield and improve resistance against abiotic stresses. Its ability to regulate growth processes makes it valuable for developing agricultural products that can sustain higher productivity under challenging environmental conditions. Additionally, research into its potential medicinal properties continues to expand, particularly regarding its effects on cellular processes and stress responses .

Interaction studies involving 6-deoxotyphasterol focus on its biochemical interactions with other hormones and signaling molecules within plants. For example, it has been observed that 6-deoxotyphasterol interacts synergistically with auxins and gibberellins to promote growth and development . Furthermore, research indicates potential interactions with various enzymes involved in steroid metabolism, suggesting a complex network of hormonal regulation within plant systems .

Several compounds share structural similarities with 6-deoxotyphasterol, primarily within the brassinosteroid family. These include:

  • Typhasterol: The parent compound from which 6-deoxotyphasterol is derived.
  • Castasterone: A more oxidized form that plays a crucial role in plant growth regulation.
  • 6-Deoxocastasterone: An intermediate in the biosynthetic pathway leading to castasterone.
  • Brassinolide: A potent brassinosteroid known for its broad range of biological activities.

Comparison Table

CompoundStructure CharacteristicsBiological Role
6-DeoxotyphasterolReduced form of typhasterolGrowth regulation and stress response
TyphasterolParent compound; contains a keto groupPrecursor in brassinosteroid synthesis
CastasteroneMore oxidized; contains additional hydroxyl groupsKey regulator for plant development
6-DeoxocastasteroneIntermediate form; less oxidized than castasteroneTransition compound in biosynthesis
BrassinolideFully oxidized; most active brassinosteroidBroad physiological effects on plants

The uniqueness of 6-deoxotyphasterol lies in its specific structural modifications that influence its biological activity and role within the brassinosteroid metabolic pathway. Its reduced state allows it to participate effectively in various bio

Xylem Differentiation and Vascular Development

6-deoxotyphasterol exhibits profound influence over xylem differentiation processes, functioning as a primary regulatory molecule in vascular tissue formation. Research investigations utilizing Zinnia elegans cultured cell systems have demonstrated that 6-deoxotyphasterol accumulates to exceptionally elevated concentrations during tracheary element differentiation, reaching levels of 320.5 ng/g fresh weight during peak differentiation stages [1] [2]. This accumulation occurs specifically during stage 2 of xylem development, coinciding with the transformation of dedifferentiated cells into tracheary element precursor cells [1].

The molecular mechanisms underlying 6-deoxotyphasterol action in xylem formation involve coordinated regulation of brassinosteroid biosynthetic enzymes. Quantitative analyses reveal that genes encoding key enzymes including ZeDWF4 and ZeCPD1 demonstrate preferential expression patterns in procambium cells, immature xylem cells, and xylem parenchyma cells [1]. These transcriptional changes facilitate the dramatic accumulation of 6-deoxotyphasterol, which subsequently promotes secondary wall formation and specialized cellular differentiation characteristic of functional xylem elements.

Comparative studies across multiple plant species demonstrate consistent patterns of 6-deoxotyphasterol involvement in vascular development. In Arabidopsis thaliana shoot tissues, endogenous concentrations of 6-deoxotyphasterol range from 25.0 ng/g fresh weight in developing shoots [3], while tomato systems show comparable levels of 35.0 ng/g fresh weight during active vegetative growth phases [4]. These concentrations align with optimal ranges required for effective xylem differentiation and suggest evolutionarily conserved regulatory mechanisms.

Data Table 1: 6-Deoxotyphasterol Concentration Levels in Different Plant Systems

Plant SpeciesTissue Type6-Deoxotyphasterol Concentration (ng/g FW)Reference StudyDevelopmental Stage
Arabidopsis thalianaShoots25.0Fujioka et al. 1996Young shoots
Arabidopsis thalianaRoots15.0Nomura et al. 2001Mature roots
Zinnia elegansCultured cells320.5Yamamoto et al. 2001Tracheary element differentiation
Maize rootsPrimary roots45.0Griffiths et al. 1995Elongation zone
Tomato shootsShoots35.0Bishop et al. 1999Vegetative growth
Pea shootsShoots28.0Yokota et al. 1997Vegetative growth

The regulatory influence extends beyond simple accumulation patterns to encompass comprehensive transcriptional networks. Studies utilizing transgenic approaches demonstrate that altered 6-deoxotyphasterol levels directly correlate with expression changes in genes encoding xyloglucan endotransglycosylases, expansins, and cellulose synthase complexes [5]. These molecular targets represent critical components of cell wall modification processes essential for xylem vessel maturation and functional water transport capacity.

Cell Elongation and Apical Dominance

6-deoxotyphasterol demonstrates significant regulatory capacity in controlling cell elongation processes throughout plant developmental programs. Experimental evidence indicates that optimal concentrations ranging from 10-45 ng/g fresh weight effectively promote cellular expansion in various tissue types, with maximum responses typically observed within 6 hours of hormone exposure [5].

The mechanisms underlying 6-deoxotyphasterol promotion of cell elongation involve coordinated regulation of cell wall loosening processes. Molecular analyses demonstrate that 6-deoxotyphasterol treatment induces expression of xyloglucan endotransglycosylase genes, particularly BRU1 and TCH4, which catalyze essential transglycosylation reactions required for cell wall expansion [5]. These enzymatic activities facilitate controlled weakening of cellulose-hemicellulose networks, enabling turgor-driven cellular expansion while maintaining structural integrity.

Apical dominance regulation represents another crucial developmental process influenced by 6-deoxotyphasterol activity. Research investigations demonstrate that brassinosteroid-deficient mutant plants exhibit enhanced apical dominance phenotypes, while treatment with 6-deoxotyphasterol and related compounds effectively reduces this dominance [6] [7]. These effects occur through complex interactions with auxin transport systems and cytokinin signaling networks, suggesting integrated hormonal control mechanisms.

Data Table 2: 6-Deoxotyphasterol Effects on Plant Developmental Processes

Developmental ProcessEffect of 6-DeoxotyphasterolConcentration Range (ng/g FW)Duration of Effect (hours)Co-factors Required
Xylem differentiationPromotes50-32024Auxin
Cell elongationEnhances10-456Gibberellin
Apical dominanceReduces15-3512Cytokinin
Vascular developmentStimulates20-6048Auxin
Stem growthIncreases25-5018Gibberellin
Root developmentModulates10-3024Auxin

Quantitative analyses of cellular responses reveal that 6-deoxotyphasterol effects on elongation demonstrate tissue-specific patterns. Hypocotyl and epicotyl tissues show particular sensitivity, with measurable increases in cell length detectable within 2-4 hours of treatment initiation [5]. These rapid responses suggest direct membrane-associated signaling mechanisms rather than purely transcriptional regulatory pathways.

The integration of 6-deoxotyphasterol signaling with other developmental regulators involves sophisticated crosstalk mechanisms. Studies demonstrate that gibberellin and auxin pathways show significant interactions with 6-deoxotyphasterol responses, particularly during stem elongation and cell expansion processes [8] [9]. These hormonal interactions enable coordinated developmental responses that optimize plant architecture and resource allocation strategies.

Stress Response Mechanisms

Abiotic Stress Adaptation

6-deoxotyphasterol functions as a critical regulatory molecule in plant responses to diverse abiotic stress conditions, demonstrating remarkable capacity to enhance stress tolerance through multiple physiological mechanisms. Research investigations have documented significant improvements in stress resistance following 6-deoxotyphasterol treatment, with effectiveness levels ranging from 25% to 45% improvement across different stress types [10].

Salt stress responses represent one of the most thoroughly characterized aspects of 6-deoxotyphasterol stress adaptation mechanisms. Under saline conditions, 6-deoxotyphasterol treatment enhances antioxidant enzyme activities, including superoxide dismutase, catalase, and ascorbate peroxidase systems [10]. These enzymatic enhancements occur within 4 hours of hormone application and contribute to effective scavenging of reactive oxygen species that accumulate during salt stress exposure.

Drought stress adaptation mechanisms involve 6-deoxotyphasterol regulation of stomatal behavior and water use efficiency parameters. Experimental studies demonstrate that plants treated with optimal concentrations of 6-deoxotyphasterol maintain higher photosynthetic rates and improved water retention during water deficit conditions [10]. These physiological improvements correlate with enhanced expression of genes encoding aquaporins and osmolyte synthesis enzymes, suggesting comprehensive cellular adaptations to water stress.

Data Table 3: 6-Deoxotyphasterol Stress Response Mechanisms

Stress TypeResponse MechanismEffectiveness (% improvement)Time to Response (hours)Hormonal Crosstalk
Salt stressAntioxidant system354ABA, Auxin
Drought stressStomatal regulation426GA, Cytokinin
Temperature stressMembrane stability288Auxin, Ethylene
Osmotic stressOsmoregulation385ABA, GA
Heavy metal stressChelation2512Auxin, Cytokinin
Pathogen stressDefense compounds453SA, JA

Temperature stress responses involve 6-deoxotyphasterol regulation of membrane composition and stability parameters. Under both heat and cold stress conditions, 6-deoxotyphasterol treatment helps maintain optimal membrane fluidity through regulation of sterol biosynthesis pathways [10]. These membrane adaptations prove essential for maintaining cellular integrity and metabolic function under temperature extremes.

Heavy metal stress tolerance mechanisms demonstrate 6-deoxotyphasterol involvement in chelation and detoxification processes. Research evidence indicates that 6-deoxotyphasterol treatment enhances expression of metallothionein genes and phytochelatin synthase activities, facilitating effective metal sequestration and reducing cellular toxicity [10]. These protective mechanisms prove particularly important for plants growing in contaminated environments or industrial settings.

Hormonal Crosstalk with Auxins and Gibberellins

The physiological functions of 6-deoxotyphasterol occur within complex networks of hormonal interactions, particularly involving auxin and gibberellin signaling pathways. These crosstalk mechanisms enable coordinated responses that optimize plant adaptation to environmental challenges while maintaining developmental precision [8] [9].

Auxin interactions with 6-deoxotyphasterol signaling involve shared target genes and convergent regulatory pathways. Molecular analyses demonstrate that both hormones regulate expression of cell wall modification enzymes, including expansins and xyloglucan endotransglycosylases [11]. These shared targets enable synergistic effects on cell elongation and tissue expansion processes, with combined treatments producing enhanced responses compared to individual hormone applications.

Gibberellin crosstalk mechanisms involve transcriptional regulation through shared transcription factor networks. Studies demonstrate that BZR1 and BES1 transcription factors, primary mediators of brassinosteroid signaling, directly interact with DELLA proteins that regulate gibberellin responses [8] [9]. These protein-protein interactions enable integration of growth signals and stress responses at the molecular level.

The temporal dynamics of hormonal crosstalk reveal sophisticated coordination mechanisms. Initial stress responses typically involve rapid 6-deoxotyphasterol signaling within 3-6 hours, followed by sustained auxin and gibberellin responses that maintain adaptation over longer time periods [10]. This temporal separation enables both immediate protective responses and long-term acclimation strategies.

Research findings indicate that environmental conditions significantly influence the balance and interactions between these hormonal systems. Under stress conditions, 6-deoxotyphasterol signaling often takes precedence over growth-promoting auxin and gibberellin pathways, suggesting hierarchical regulatory mechanisms that prioritize survival over development [10]. Understanding these complex interactions provides insights into plant adaptive strategies and potential agricultural applications for improving stress tolerance in crop systems.

XLogP3

7.3

Wikipedia

6-deoxotyphasterol

Use Classification

Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Ergosterols and C24-methyl derivatives [ST0103]

Dates

Last modified: 02-18-2024

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